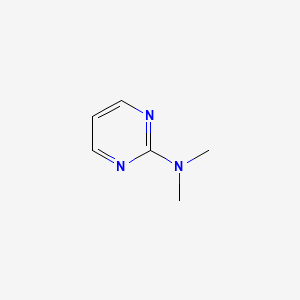

2-Dimethylaminopyrimidine

Description

BenchChem offers high-quality 2-Dimethylaminopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dimethylaminopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5621-02-3 |

|---|---|

Molecular Formula |

C6H9N3 |

Molecular Weight |

123.16 g/mol |

IUPAC Name |

N,N-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C6H9N3/c1-9(2)6-7-4-3-5-8-6/h3-5H,1-2H3 |

InChI Key |

OUMGIYIBWRLOAF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

2-Dimethylaminopyrimidine: Structural Characterization, Analytical Methodologies, and Applications in Advanced Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter pyrimidine derivatives as privileged scaffolds in medicinal chemistry. Among these, 2-Dimethylaminopyrimidine stands out due to its unique electronic properties and synthetic versatility. The incorporation of a dimethylamino group at the C2 position of the pyrimidine ring significantly alters the electron density of the heterocycle, enhancing its binding affinity in biological targets and its reactivity in transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of 2-Dimethylaminopyrimidine, detailing its physicochemical profile, rigorous analytical validation protocols, and its critical role in modern drug discovery workflows.

Chemical Structure and Physicochemical Profiling

The core structure of 2-Dimethylaminopyrimidine consists of a diazine ring substituted at the 2-position with an N,N-dimethylamine group[1]. The lone pair of electrons on the exocyclic nitrogen atom is highly delocalized into the electron-deficient pyrimidine ring. This resonance donation mitigates the inherent π-deficiency of the pyrimidine system, increasing the nucleophilicity of the ring carbons and altering the basicity of the endocyclic nitrogen atoms.

Quantitative Data Summary

The fundamental properties of this building block dictate its behavior in both analytical and synthetic environments.

Table 1: Key Physicochemical Parameters of 2-Dimethylaminopyrimidine

| Property | Value | Causality / Significance |

| CAS Registry Number | 5621-02-3 | Standard identifier for regulatory, safety, and inventory tracking[1]. |

| Molecular Formula | C6H9N3 | Indicates a low molecular weight building block suitable for fragment-based drug design[2]. |

| Molecular Weight | 123.16 g/mol | Optimal for maintaining a low overall molecular weight in final Active Pharmaceutical Ingredients (APIs)[1][2]. |

| Exact Mass | 123.0796 g/mol | Critical target value for high-resolution mass spectrometry (HRMS) validation[3]. |

| SMILES | CN(C)c1ncccn1 | Enables computational modeling, docking studies, and cheminformatics screening[1]. |

Analytical Characterization: NMR and Mass Spectrometry

To ensure the scientific integrity of synthesized batches, rigorous analytical characterization is mandatory. The following protocols represent a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (1H) and carbon (13C) NMR spectra of 2-dimethylaminopyrimidine derivatives provide clear diagnostic signals. The strong electron-donating nature of the dimethylamino group shields the pyrimidine ring protons relative to an unsubstituted pyrimidine.

-

1H NMR (CDCl3, 400 MHz): The N,N-dimethyl protons typically appear as a sharp, highly integrated singlet around δ 3.15–3.26 ppm[4][5]. The aromatic protons exhibit a characteristic splitting pattern: H-4 and H-6 appear as a doublet (due to coupling with H-5) further downfield, while H-5 appears as a triplet.

-

Causality in Solvent Choice: CDCl3 is selected for its excellent solvation of the neutral pyrimidine base without inducing hydrogen-bonding artifacts. However, if the compound is converted into a dicationic or protonated salt form (e.g., amidinium salts), DMSO-d6 is utilized to stabilize the charged species. This solvent switch induces a noticeable shift in the ring protons due to altered electronic distribution and solvent-solute interactions[6].

Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry confirms the exact mass and provides fragmentation data vital for structural assurance.

-

Protocol: Utilizing Electrospray Ionization (ESI+) or Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak [M+H]+ or [M]+ is reliably observed at m/z 123[3].

-

Fragmentation Causality: The primary fragmentation pathway involves the loss of a methyl radical (–CH3) or the entire dimethylamino group, leading to diagnostic daughter ions that confirm the presence of the C2-substitution.

Analytical workflow for the structural validation of 2-Dimethylaminopyrimidine.

Synthetic Workflows & Cross-Coupling Applications

In drug development, 2-dimethylaminopyrimidine is rarely the final drug; rather, it is a highly functionalized building block. It is frequently modified at the 5-position to form 2-dimethylaminopyrimidine-5-boronic acid (CAS 756817-82-0)[7], an indispensable reagent for Suzuki-Miyaura cross-coupling reactions.

Step-by-Step Methodology: Suzuki-Miyaura Coupling for API Synthesis

This protocol details the coupling of 2-dimethylaminopyrimidine-5-boronic acid with an aryl halide (e.g., a substituted naphthyridine core) to synthesize complex pharmacological inhibitors[8].

-

Reagent Charging: In a rigorously dried Schlenk flask under a nitrogen atmosphere, combine the aryl halide scaffold (1.0 equiv, e.g., 0.21 mmol) and 2-dimethylaminopyrimidine-5-boronic acid (1.5 equiv, e.g., 52 mg, 0.31 mmol)[8].

-

Causality: An excess of the boronic acid is used to compensate for potential protodeboronation side reactions that occur at elevated temperatures.

-

-

Base and Solvent Addition: Add anhydrous K3PO4 (2.0 equiv, e.g., 87 mg) and a precisely measured micro-amount of H2O (e.g., 7.4 mg) in toluene (5 mL)[8].

-

Causality: K3PO4 is a strong, non-nucleophilic base that activates the boronic acid by forming a reactive boronate complex. The trace water is critical for the partial dissolution and activation of the inorganic base in the non-polar toluene solvent.

-

-

Catalyst Complexation: Add the palladium precatalyst Pd(OAc)2 (3 mol%, e.g., 4.2 mg) and the biaryl phosphine ligand SPhos (5 mol%, e.g., 4.2 mg)[8].

-

Causality: SPhos is specifically chosen because its bulky, electron-rich nature facilitates the oxidative addition of unactivated aryl halides and accelerates reductive elimination, thereby preventing premature catalyst decomposition.

-

-

Thermal Activation: Heat the reaction mixture to 105 °C for 16 hours under continuous stirring[8].

-

Workup and Purification: Cool the mixture to room temperature, quench with brine (10 mL), extract with ethyl acetate, and purify via high-performance liquid chromatography (HPLC) to isolate the final API[8].

Suzuki-Miyaura cross-coupling pathway using 2-dimethylaminopyrimidine-5-boronic acid.

Pharmacological Applications in Drug Development

The integration of the 2-dimethylaminopyrimidine moiety into larger molecular architectures has yielded significant breakthroughs across multiple therapeutic areas.

-

HIF-1 Prolyl Hydroxylase Inhibitors: As demonstrated in FibroGen's patent literature, coupling 2-dimethylaminopyrimidine derivatives with naphthyridine cores produces potent inhibitors of HIF prolyl hydroxylase[8]. These compounds stabilize Hypoxia-Inducible Factor alpha (HIFα), mimicking a hypoxic state to stimulate erythropoiesis, which is a critical therapeutic mechanism for treating chronic anemia[8].

-

Anti-Angiogenic and Anti-Rheumatic Agents: The compound TAS-202, chemically identified as 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-dimethylaminopyrimidine, utilizes this scaffold to exert profound anti-angiogenic effects[9]. In in vivo models of adjuvant-induced arthritis, oral administration of TAS-202 significantly reduced blood vessel density in synovial tissues, effectively inhibiting the autoimmune phase of the arthritic response[9]. The pyrimidine core acts as a rigid linker that optimally orients the trimethoxyphenyl groups for target receptor binding.

-

LAT1 Inhibitors for Oncology: Derivatives synthesized from 5-bromo-2-dimethylaminopyrimidine have been heavily investigated as L-type amino acid transporter 1 (LAT1) inhibitors[10][11]. Because cancer cells upregulate LAT1 to fuel their rapid proliferation, selectively inhibiting this transporter with these specific pyrimidine derivatives starves the tumor cells of essential amino acids, providing a targeted chemotherapeutic approach with potentially lower toxicity to normal cells[10].

References

-

Showing Compound Card for CDB005516 (2-Dimethylaminopyrimidine) . Cannabis Database. 2

-

Chemical Properties of 2-Dimethylaminopyrimidine (CAS 5621-02-3) . Cheméo. 1

-

WO2020140924A1 - Dihydrazone compounds having high affinity to aβ protein and tau protein, derivatives thereof and use thereof . Google Patents. 4

-

US7345068B2 - Aromatic amino acid derivatives and medicinal compositions . Google Patents. 10

-

Patent Application Publication (10) Pub. No.: US 2016/0279103 A1 . Googleapis.com. 11

-

2-(N,N-DIMETHYLAMINO)-PYRIMIDINE - Spectrum . SpectraBase. 3

-

Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- . ChemicalBook. 7

-

Synthetic Studies on Fluorine-containing Novel Liquid-crystalline Materials . Kyoto University. 5

-

Amidine Dications as Superelectrophiles . Journal of the American Chemical Society.6

-

US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase . Google Patents. 12

-

Peroral TAS-202 reduced vessel density in rats with adjuvant-induced arthritis . European Journal of Pharmacology (Ovid). 9

Sources

- 1. 2-Dimethylaminopyrimidine (CAS 5621-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cannabis Compound Database: Showing Compound Card for 2-Dimethylaminopyrimidine (CDB005516) [cannabisdatabase.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. WO2020140924A1 - Dihydrazone compounds having high affinity to aβ protein and tau protein, derivatives thereof and use thereof - Google Patents [patents.google.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- (9CI) | 756817-82-0 [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. ovid.com [ovid.com]

- 10. US7345068B2 - Aromatic amino acid derivatives and medicinal compositions - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase - Google Patents [patents.google.com]

Synthesis of 2-Dimethylaminopyrimidine

An In-Depth Technical Guide to the for Pharmaceutical and Research Applications

Abstract

2-Dimethylaminopyrimidine is a pivotal structural motif and versatile building block in medicinal chemistry and materials science. Its prevalence in pharmacologically active compounds necessitates robust and scalable synthetic methodologies. This technical guide provides a comprehensive overview of the principal strategies for the synthesis of 2-Dimethylaminopyrimidine, with a primary focus on the industry-standard nucleophilic aromatic substitution (SNAr) pathway. We delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization. Additionally, alternative de novo synthesis strategies, such as the Pinner cyclocondensation, are conceptually explored. This document is intended for researchers, chemists, and process development professionals, offering actionable insights into the preparation, purification, and characterization of this key heterocyclic intermediate.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of life as a core component of the nucleobases uracil, thymine, and cytosine.[1] Beyond its biological role, its unique electronic properties and versatile substitution patterns have made it a privileged structure in drug discovery. The pyrimidine core is present in a wide array of approved therapeutics, demonstrating efficacy across indications such as oncology, infectious diseases, and central nervous system disorders.[1]

2-Dimethylaminopyrimidine: A Key Intermediate

Within this important class of compounds, 2-dimethylaminopyrimidine serves as a crucial intermediate. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, often introduced to modulate solubility, basicity, and receptor-binding interactions.[2] The synthesis of 2-dimethylaminopyrimidine is therefore a foundational process for the development of more complex and high-value molecules. Its preparation via scalable and efficient routes is a subject of significant interest in both academic research and industrial process chemistry.

Overview of Synthetic Strategies

Two primary strategic approaches dominate the synthesis of 2-dimethylaminopyrimidine:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most direct and widely employed method, involving the displacement of a suitable leaving group (typically a halide) from the C2 position of the pyrimidine ring by dimethylamine.[3][4]

-

De Novo Ring Construction: This approach involves building the pyrimidine ring from acyclic precursors. The classical Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, represents a key example of this strategy.[5][6]

This guide will focus extensively on the SNAr approach due to its high efficiency and reliability, while also providing a conceptual framework for the de novo methods.

Primary Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is highly effective for electron-deficient aromatic systems like pyrimidine. The electron-withdrawing nature of the ring nitrogens activates the C2 position towards nucleophilic attack, facilitating the displacement of a leaving group.

Mechanistic Principles

The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile (dimethylamine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.

Field-Proven Insights:

-

Solvent Choice: Absolute ethanol is an excellent solvent as it readily dissolves the starting material and has a suitable boiling point for the reaction. Its protic nature can help stabilize the Meisenheimer complex.

-

Anhydrous Conditions: The use of anhydrous dimethylamine is crucial. Water can compete as a nucleophile, potentially leading to the formation of 2-hydroxypyrimidine as a byproduct.

-

Temperature and Time: Refluxing ensures a sufficient reaction rate. The 6-hour duration is typically adequate for driving the reaction to completion.

-

Work-up: The use of diethyl ether for precipitation is a critical step. Dimethylamine hydrochloride is insoluble in ether, while the desired product is soluble, allowing for a simple and effective separation.

-

Product Handling: The final product, 2-dimethylaminopyrimidine, is hygroscopic. Care should be taken to minimize its exposure to atmospheric moisture during and after purification. [3]

Quantitative Data Summary

| Parameter | Value | Source |

| Starting Material | 2-Chloropyrimidine | [3] |

| Nucleophile | Anhydrous Dimethylamine | [3] |

| Solvent | Absolute Ethanol | [3] |

| Reaction Time | 6 hours | [3] |

| Reaction Temperature | Reflux | [3] |

| Boiling Point | 85-86°C / 28 mmHg | [3] |

| Refractive Index (n²⁵D) | 1.5420 | [3] |

| Yield | 81-86% | [3] |

De Novo Pyrimidine Ring Synthesis: A Conceptual Approach

An alternative to modifying a pre-existing pyrimidine ring is to construct it from acyclic components. The most classical method for this is the Pinner pyrimidine synthesis. [6]

The Pinner Synthesis Framework

This strategy involves the acid- or base-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. To synthesize 2-dimethylaminopyrimidine, the required amidine would be N,N-dimethylguanidine.

Advantages and Limitations

While elegant, the de novo approach has practical challenges compared to the SNAr method for this specific target. The required N,N-dimethylguanidine is less common and more expensive than dimethylamine. Furthermore, controlling the cyclization to avoid side reactions can be complex. However, this strategy becomes highly valuable for creating pyrimidines with substitution patterns that are not easily accessible through functionalization of a pre-made ring.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized 2-dimethylaminopyrimidine.

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Boiling Point | 85-86°C @ 28 mmHg [3] |

| Appearance | Colorless liquid |

| Refractive Index (n²⁵D) | 1.5420 [3] |

Spectroscopic Analysis:

-

¹H NMR: The spectrum is expected to show a singlet for the six protons of the dimethylamino group and distinct signals for the three protons on the pyrimidine ring.

-

¹³C NMR: The spectrum will show characteristic signals for the methyl carbons and the four unique carbons of the pyrimidine ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 123.16.

Safety and Handling

-

2-Chloropyrimidine: Is a toxic and corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Dimethylamine: Is a flammable and corrosive gas with a strong, unpleasant odor. It is a respiratory irritant. All manipulations should be performed in a fume hood.

-

Potassium Hydroxide: Is highly corrosive and can cause severe burns. Handle with care.

-

Product: 2-Dimethylaminopyrimidine is hygroscopic. [3]Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

The synthesis of 2-dimethylaminopyrimidine is most efficiently and reliably achieved through the nucleophilic aromatic substitution of 2-chloropyrimidine with anhydrous dimethylamine. This method, validated by procedures in Organic Syntheses, provides high yields and utilizes readily available starting materials. The detailed protocol and operational insights provided in this guide offer a robust framework for researchers and process chemists to successfully prepare this valuable building block for applications in drug discovery and development.

References

-

Overberger, C. G., Kogon, I. C., & Minin, R. (n.d.). Pyrimidine,2-dimethylamino-. Organic Syntheses. Retrieved from [Link]

-

Li, C., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]

-

Lofgran, P. A., & Christensen, B. E. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 65. Available at: [Link]

-

Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Journal of Chemistry, 64(11), 2087-2096. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Dimethylaminopyridine. PubChem Compound Database. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Pinner synthesis).

-

Brown, D. J., & Jacobsen, N. W. (1965). Pyrimidine reactions. VIII. Methiodides formed from some dimethylaminopyrimidines. Australian Journal of Chemistry, 18(9), 1487-1492. Available at: [Link]

-

Li, W. (2021). Preparation method of 2-amino-4-6-dimethyl pyrimidine. CN113514935A. Patsnap. Available at: [Link]

-

Samadi, A., et al. (2011). Microwave Irradiation–Assisted Amination of 2-Chloropyridine Derivatives with Amide Solvents. Synthetic Communications, 41(19), 2859-2869. Available at: [Link]

-

Organometallics and Catalysis. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Synfacts. Retrieved from [Link]

- Desale, K. R., et al. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Journal of Chemical and Pharmaceutical Research, 4(11), 4874-4879.

-

Desale, K. R., et al. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes under microwave irradiation. ResearchGate. Available at: [Link]

- Liu, Y. (2013). Preparation method of 2-amino pyrimidine. CN102952083B. Google Patents.

-

de la Torre, M. C., & G. A. O'Doherty. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available at: [Link]

-

MacNicol, D. D. (1969). Internal rotation in 2-dimethylaminopyridine. Journal of the Chemical Society D: Chemical Communications, (16), 933b-934. Available at: [Link]

- Chemistry & Biology Interface. (2011). Review on the use of DMF and Formamide as Aminating Agents in Heterocyclic Compounds. 1(2), 161-176.

-

D-Aleo, A., et al. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(20), 7847-7850. Available at: [Link]

- Taylor, E. C., & Sowinski, F. (1983). Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine. The Journal of Organic Chemistry, 48(25), 4891-4895.

-

SpectraBase. (n.d.). 2-Dimethylamino-pyridine. Retrieved from [Link]

- Liu, Y. (2013). Preparation method of 2-amino pyrimidine. CN102952083A. Google Patents.

-

Cannabis Database. (2020). Showing Compound Card for 2-(Dimethylamino)pyridine (CDB005484). Retrieved from [Link]

-

Ali, M. A., et al. (2016). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry, 12, 1782-1787. Available at: [Link]

- Wang, Y., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus. Chimie, 26(1), 1-11.

-

JIN DUN CHEMISTRY. (2025). Why 4-Dimethylaminopyridine 99% Is a Vital Reagent in Organic Synthesis and Pharmaceutical Manufacturing. Retrieved from [Link]

- Chen, J., et al. (2023).

-

Talele, T. T. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5488. Available at: [Link]

- Faria, R. P., et al. (2016). Molecularly imprinted polymer strategies for removal of a genotoxic impurity, 4-dimethylaminopyridine, from an active pharmaceutical ingredient.

- BenchChem. (2025). Application Note: A Scalable Synthetic Route to N4,2-dimethylpyrimidine-4,6-diamine.

- BDMAEE. (2025). applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis.

-

Kumar, D., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(38), 27301-27329. Available at: [Link]

-

Lee, K. B., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-96. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines [ns1.almerja.com]

- 6. mdpi.com [mdpi.com]

2-Dimethylaminopyrimidine (CAS 5621-02-3): Synthesis, Physicochemical Profiling, and Applications in Advanced Drug Discovery

Executive Summary

2-Dimethylaminopyrimidine (CAS: 5621-02-3) is a highly versatile heterocyclic building block that plays a critical role in modern medicinal chemistry and drug development. Characterized by its unique electron distribution and reactivity profile, it serves as a foundational pharmacophore for synthesizing kinase inhibitors, anti-angiogenic agents, and superelectrophilic methylating agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, mechanistic causalities, and its advanced applications in pharmaceutical research.

Physicochemical Profiling & Structural Dynamics

2-Dimethylaminopyrimidine (also known as N,N-dimethylpyrimidin-2-amine) is a pyrimidine derivative substituted at the 2-position with a dimethylamino group[1].

From a structural perspective, the dimethylamino group in 2-dimethylaminopyrimidine is positioned slightly out of the plane of the pyrimidine ring[2]. This steric conformation results in imperfect overlap between the exocyclic nitrogen's lone pair and the aromatic π -system[2]. Consequently, the electron density remains highly localized on the exocyclic nitrogen, making it a site for preferential alkylation and a critical feature for its conversion into highly reactive amidine dications[2].

Table 1: Physicochemical Properties of 2-Dimethylaminopyrimidine

| Property | Value | Source / Methodology |

| CAS Number | 5621-02-3 | Standard Registry[1] |

| Molecular Formula | C6H9N3 | IUPAC[1] |

| Molecular Weight | 123.16 g/mol | IUPAC Atomic Weights[1] |

| LogP (Octanol/Water) | 0.543 | Crippen Calculated Property[1] |

| Water Solubility (Log10WS) | -0.91 mol/L | Crippen Calculated Property[1] |

| McGowan Volume | 101.580 ml/mol | McGowan Calculated Property[1] |

Synthetic Methodologies and Mechanistic Causality

The most reliable and scalable method for synthesizing 2-dimethylaminopyrimidine is via a Nucleophilic Aromatic Substitution (S N Ar) . The reaction utilizes 2-chloropyrimidine (CAS: 1722-12-9)[3] as the electrophile and dimethylamine as the nucleophile[4].

Self-Validating Experimental Protocol: S N Ar Synthesis

Reagents: 2-Chloropyrimidine (35 mmol), 40% Dimethylamine in Methanol (175 mmol, 5.0 eq), Anhydrous Tetrahydrofuran (THF, 50 mL)[4].

-

Initiation & Solvation: Dissolve 35 mmol of 2-chloropyrimidine in 50 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: THF provides a polar aprotic medium that fully solubilizes the pyrimidine ring. Initiating the reaction at 0 °C controls the exothermic nucleophilic attack, preventing ring-opening side reactions or degradation.

-

-

Nucleophilic Addition: Slowly add the 40% dimethylamine solution in methanol dropwise to the stirred mixture[4].

-

Causality: A 5-fold excess of dimethylamine is strictly required. The elimination of the chloride leaving group generates HCl. If not neutralized, HCl will protonate the unreacted dimethylamine, rendering it non-nucleophilic and prematurely stalling the reaction. The excess amine acts as an intrinsic acid scavenger. Furthermore, methanol stabilizes the transition state of the amine nucleophile via hydrogen bonding.

-

-

Thermal Activation: Remove the ice bath and heat the reaction mixture to 50 °C. Stir until Thin Layer Chromatography (TLC) indicates the complete consumption of 2-chloropyrimidine[4].

-

Causality: Heating to 50 °C provides the necessary activation energy to overcome the aromatic resonance stabilization of the pyrimidine ring, driving the formation of the Meisenheimer complex (the S N Ar intermediate) and the subsequent elimination of the chloride ion.

-

-

Quenching & Workup: Pour the mixture into a saturated aqueous NaHCO 3 solution to neutralize residual acid[4]. Extract the aqueous layer with diethyl ether or ethyl acetate. Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography (Hexane:Et 2 O = 1:1) to yield pure 2-dimethylaminopyrimidine[4].

Caption: Workflow and SNAr mechanism for 2-Dimethylaminopyrimidine synthesis.

Applications in Drug Development & Medicinal Chemistry

2-Dimethylaminopyrimidine is not merely a passive structural element; it actively dictates the binding affinity and pharmacokinetic profile of several advanced drug candidates.

Kinase Inhibitors in Oncology

The pyrazolopyrimidine scaffold is a privileged structure in oncology drug discovery[5]. Specifically, 2-dimethylaminopyrimidine derivatives are utilized to synthesize pyrazolo[3,4-d]pyrimidines , which act as potent tyrosine kinase RET inhibitors[5]. The dimethylamino group enhances the electron density of the pyrimidine core, optimizing hydrogen bonding interactions within the ATP-binding pocket of the kinase, thereby suppressing cancer pathogenesis[5].

Anti-Angiogenic Agents for Rheumatoid Arthritis (TAS-202)

One of the most prominent applications of the 2-dimethylaminopyrimidine core is in the development of TAS-202 (4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-dimethylaminopyrimidine)[6]. TAS-202 is an orally active magnosalin derivative that selectively inhibits the proliferation of vascular endothelial cells[6].

-

Mechanism of Action: TAS-202 suppresses basic fibroblast growth factor (bFGF)-induced and VEGF-induced angiogenesis at inflammation sites[7]. By drastically reducing blood vessel density in synovial tissue, TAS-202 effectively modulates the autoimmune phase of arthritic responses, making it a highly promising prodrug for rheumatoid arthritis[7].

Caption: Anti-angiogenic pharmacological pathway of TAS-202 in rheumatoid arthritis.

Superelectrophilic Methylating Agents

In advanced synthetic chemistry, 2-dimethylaminopyrimidine is reacted with alkylating agents (e.g., propane-1,3-ditriflate) to form amidine dication salts[2]. Because the dimethylamino group is electron-releasing, it stabilizes the dicationic state, creating "superelectrophiles" that are significantly more reactive methylating agents than standard reagents like dimethyl sulfate[2].

Advanced Derivatives: The Boronic Acid Pinacol Ester

For modern cross-coupling applications, the base molecule is functionalized into 2-Dimethylaminopyrimidine-5-boronic acid pinacol ester (CAS: 1032759-30-0) [8]. This derivative is indispensable for Suzuki-Miyaura couplings used to build complex pharmaceutical libraries[8].

Table 2: Key 2-Dimethylaminopyrimidine Derivatives in Drug Discovery

| Derivative Name | CAS Number | Primary Application |

| 2-Dimethylaminopyrimidine | 5621-02-3 | Base pharmacophore, Superelectrophile precursor[1],[2] |

| 2-Dimethylaminopyrimidine-5-boronic acid pinacol ester | 1032759-30-0 | Suzuki-Miyaura cross-coupling intermediate[8] |

| TAS-202 | N/A (Proprietary) | Anti-angiogenic, Rheumatoid Arthritis therapeutic[6] |

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

Reagents: Aryl Halide (1.0 eq), 2-Dimethylaminopyrimidine-5-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl 2 (0.05 eq), K 2 CO 3 (2.0 eq), 1,4-Dioxane/Water (4:1 v/v).

-

System Preparation: Charge a Schlenk flask with the aryl halide, the boronic ester[8], Pd(dppf)Cl 2 , and K 2 CO 3 .

-

Causality: Pd(dppf)Cl 2 is selected because the bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step and preventing palladium black precipitation.

-

-

Degassing: Evacuate the flask and backfill with ultra-pure N 2 (repeat 3 times).

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalytic species into an inactive Pd(II) state.

-

-

Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

-

Causality: Dioxane solubilizes the organic substrates. Water is strictly required to dissolve the inorganic K 2 CO 3 base. The resulting hydroxide/carbonate ions must coordinate to the boron atom of the pinacol ester to form a negatively charged, tetrahedral boronate complex—a strict prerequisite for the transmetalation step to occur.

-

-

Reaction Execution: Heat the mixture at 90 °C for 12 hours. Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify via chromatography.

Conclusion

2-Dimethylaminopyrimidine (CAS 5621-02-3) bridges the gap between fundamental organic synthesis and advanced pharmacological applications. Whether utilized as a nucleophilic substrate to generate superelectrophiles, or functionalized into a boronic ester for palladium-catalyzed cross-couplings, its unique electronic properties make it a cornerstone in the development of next-generation kinase inhibitors and anti-angiogenic therapeutics like TAS-202.

Sources

- 1. 2-Dimethylaminopyrimidine (CAS 5621-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Amidine Dications as Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. ovid.com [ovid.com]

- 8. buyersguidechem.com [buyersguidechem.com]

2-Dimethylaminopyrimidine (2-DMAPy): A Comprehensive Guide to Solubility, Stability, and Synthetic Utility

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in late-stage drug development and advanced materials science related to the physicochemical behavior of heterocyclic building blocks. 2-Dimethylaminopyrimidine (2-DMAPy, CAS: 5621-02-3) is a highly versatile intermediate utilized in the synthesis of pharmaceuticals, agrochemicals (e.g., Dimethirimol), and novel liquid crystalline materials[1][2].

However, its utility is strictly governed by its unique solubility profile and pH-dependent stability. The presence of the electron-donating dimethylamino group at the C2 position fundamentally alters the pyrimidine ring's electron density, dictating its thermodynamic solubility, resistance to hydrolytic degradation, and capacity to form highly reactive superelectrophilic dications[3]. This whitepaper provides a field-proven, mechanistic analysis of 2-DMAPy, offering actionable protocols for its handling, dissolution, and application in complex cross-coupling reactions.

Physicochemical Profiling & Solubility Dynamics

Mechanistic Causality of Solubility

Unsubstituted pyrimidine is highly water-soluble but often exhibits poor partitioning into organic phases. The substitution of a dimethylamino group at the 2-position of 2-DMAPy introduces two critical physicochemical changes:

-

Lattice Energy Disruption: Unlike primary or secondary amines, the tertiary dimethylamino group lacks hydrogen-bond donors. This reduces intermolecular hydrogen bonding in the solid state, lowering the crystal lattice energy and enhancing solubility in aprotic organic solvents.

-

Lipophilicity Enhancement: The methyl groups increase the overall lipophilic surface area, shifting the partition coefficient (logP) to approximately 0.543[1].

Consequently, 2-DMAPy exhibits a calculated aqueous solubility (log10WS) of -0.91 mol/L[1], making it moderately soluble in water but highly soluble in solvents like toluene, chlorobenzene, and acetonitrile.

Solvent Selection Matrix

To optimize reaction conditions and formulation development, empirical solubility data is summarized below.

| Solvent System | Solubility Class | Mechanistic Rationale | Recommended Use Case |

| Water (pH 7.0) | Moderate (~15-20 mg/mL) | Limited by lipophilic methyl groups; relies on weak H-bond acceptance by ring nitrogens. | Aqueous washing, biphasic extractions. |

| Aqueous Acid (pH < 3) | High (>100 mg/mL) | Protonation of the pyrimidine ring nitrogen forms a highly soluble pyrimidinium salt. | Salt screening, acidic mobile phases (HPLC). |

| Toluene / Xylene | High | Favorable dispersion forces with the non-polar dimethylamino moiety[4]. | Suzuki-Miyaura cross-coupling[5]. |

| Chlorobenzene | Very High | Strong dipole-dipole interactions; ensures complete dissolution even at elevated temperatures[3]. | High-temperature electrophilic activations. |

| Acetonitrile | High | Polar aprotic nature stabilizes the compound without initiating nucleophilic degradation. | Stock solution preparation, LC-MS analysis. |

Stability Matrix: Thermal, pH, and Chemical Reactivity

pH Stability and Alkaline Resistance

The electron-donating effect of the dimethylamino group via resonance increases the electron density on the pyrimidine ring. This renders the ring highly resistant to nucleophilic attack by hydroxide ions (OH⁻). As a result, 2-DMAPy and its derivatives exhibit exceptional stability in alkaline environments (pH 8–10)[6]. This alkaline stability is routinely exploited in the formulation of oxidation hair dyes and basic aqueous cross-coupling conditions.

Superelectrophilic Activation (Acidic/Alkylating Media)

While stable under neutral and basic conditions, 2-DMAPy exhibits extraordinary reactivity when subjected to strong alkylating agents (e.g., propane-1,3-ditriflate) or superacids. The compound undergoes double alkylation/protonation to form an amidine dication [3][7].

Because the positive charges are situated in close proximity, the resulting dication acts as a "superelectrophile." In this state, 2-DMAPy becomes a remarkably powerful methylating agent, capable of transferring methyl groups to weak nucleophiles like triphenylphosphine in almost quantitative yields[3].

Fig 1: Activation pathway of 2-DMAPy to a superelectrophilic amidine dication.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for working with 2-DMAPy derivatives.

Protocol 1: Thermodynamic Solubility Assessment via HPLC-UV

Purpose: To accurately determine the solubility limit of 2-DMAPy in target formulation solvents.

-

Preparation of Saturated Solutions: Add an excess of 2-DMAPy solid (approx. 200 mg) to 1.0 mL of the test solvent in a 2.0 mL Eppendorf tube.

-

Equilibration: Vortex the suspension for 5 minutes, then incubate in a thermomixer at 25.0 °C ± 0.5 °C for 24 hours at 800 rpm. Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing false readings from metastable supersaturation.

-

Phase Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet undissolved solid.

-

Dilution & Analysis: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in Acetonitrile/Water (50:50). Analyze via HPLC-UV (λ = 254 nm) against a pre-validated calibration curve (1–100 µg/mL).

-

System Suitability: Ensure the calibration curve R² > 0.999 and check a quality control (QC) standard every 10 injections to validate instrument stability.

Protocol 2: Suzuki-Miyaura Cross-Coupling using 2-DMAPy-5-Boronic Acid

Purpose: High-yield C-C bond formation utilizing the alkaline stability and organic solubility of 2-DMAPy derivatives[5][8].

-

Reagent Assembly: In an oven-dried Schlenk tube, combine 2-dimethylaminopyrimidine-5-boronic acid pinacol ester (1.2 equivalents) and the target aryl halide (1.0 equivalent).

-

Catalyst & Base Addition: Add Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ (2.0 equivalents). Causality: K₃PO₄ provides the necessary basic environment to activate the boronic ester without degrading the 2-DMAPy ring.

-

Solvent Introduction: Add a degassed mixture of Toluene/H₂O (10:1 v/v). Causality: Toluene ensures complete dissolution of the 2-DMAPy derivative, while water is essential for the activation of the boronic acid.

-

Thermal Activation: Purge the vessel with N₂ for 5 minutes. Seal and heat the mixture at 105 °C for 16 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow utilizing 2-DMAPy derivatives.

Conclusion

The utility of 2-Dimethylaminopyrimidine hinges on understanding the electronic contributions of its C2-dimethylamino substituent. By leveraging its high solubility in aprotic organics, its robust stability in alkaline media, and its unique capacity to form superelectrophiles under strongly acidic/alkylating conditions, researchers can effectively harness this molecule for advanced synthetic applications ranging from active pharmaceutical ingredients to fluorinated liquid crystals.

References

-

Chemical Properties of 2-Dimethylaminopyrimidine (CAS 5621-02-3) . Cheméo. Available at: [Link]

-

Dimethirimol | CID 135424353 - PubChem . National Institutes of Health (NIH). Available at: [Link]

-

Amidine Dications as Superelectrophiles . Journal of the American Chemical Society / PMC. Available at:[Link]

-

Amidine Dications as Superelectrophiles (ACS Publication) . American Chemical Society. Available at: [Link]

-

Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance . PMC / NIH. Available at:[Link]

- Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase. Google Patents (US9695170B2).

- Oxidation hair dyes comprising resorcinol derivatives as coupling components. Google Patents (US4575377A).

-

Synthetic Studies on Fluorine-containing Novel Liquid-crystalline Materials . Kyoto University. Available at:[Link]

-

Syntheses and Properties of Novel Liquid Crystals . Oxford University Press. Available at: [Link]

Sources

- 1. 2-Dimethylaminopyrimidine (CAS 5621-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Dimethirimol | C11H19N3O | CID 135424353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amidine Dications as Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase - Google Patents [patents.google.com]

- 6. US4575377A - Oxidation hair dyes comprising resorcinol derivatives as coupling components - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Mechanistic Divergence: 2-Dimethylaminopyrimidine vs. 4-Dimethylaminopyridine (DMAP)

Executive Summary In the realm of synthetic organic chemistry and drug design, the spatial arrangement of heteroatoms within aromatic rings dictates molecular reactivity, basicity, and pharmacokinetics. This technical guide provides an in-depth analysis comparing two structurally related but functionally divergent molecules: 4-Dimethylaminopyridine (DMAP) and 2-Dimethylaminopyrimidine. By examining their electronic topographies, we elucidate why DMAP serves as an apex nucleophilic catalyst, whereas 2-Dimethylaminopyrimidine functions primarily as a stable pharmacophore in medicinal chemistry.

Structural Topography and Electronic Effects

At first glance, DMAP and 2-Dimethylaminopyrimidine appear structurally homologous, both featuring a six-membered aromatic heterocycle substituted with an electron-donating dimethylamino group. However, the introduction of a second nitrogen atom in the pyrimidine ring fundamentally alters the molecule's electronic distribution.

-

4-Dimethylaminopyridine (DMAP): DMAP consists of a pyridine ring with a dimethylamino group at the 4-position. The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the pyridine ring via resonance. This resonance stabilization significantly increases the electron density at the endocyclic nitrogen, rendering DMAP highly basic (pKa ~9.7) and an exceptionally potent nucleophile 1.

-

2-Dimethylaminopyrimidine: In contrast, 2-Dimethylaminopyrimidine features a pyrimidine core (two nitrogen atoms at positions 1 and 3) with the dimethylamino group at the 2-position. The pyrimidine ring is intrinsically more electron-deficient than pyridine due to the inductive electron-withdrawing effect of the second nitrogen. Consequently, the resonance donation from the dimethylamino group is distributed between two endocyclic nitrogens, drastically reducing the overall basicity (pKa ~3.3) and dampening its nucleophilicity 2.

Quantitative Physicochemical Comparison

The divergent electronic properties of these two molecules dictate their distinct applications in chemical synthesis and drug development. Table 1 summarizes their core physicochemical properties.

| Property | 4-Dimethylaminopyridine (DMAP) | 2-Dimethylaminopyrimidine |

| Core Heterocycle | Pyridine (1 Nitrogen) | Pyrimidine (2 Nitrogens) |

| Substitution | 4-position | 2-position |

| Molecular Weight | 122.17 g/mol | 123.16 g/mol |

| pKa (Conjugate Acid) | ~9.7 | ~3.3 |

| Nucleophilicity | Extremely High | Low to Moderate |

| Primary Application | Organocatalyst (Acylation) | Pharmacophore / Scaffold |

Catalytic Mechanisms: The DMAP Paradigm

DMAP's hyper-nucleophilicity makes it the gold standard for catalyzing acylation and esterification reactions, most notably the Steglich esterification. In the absence of DMAP, the reaction between a carboxylic acid, an alcohol, and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) often stalls at the O-acylisourea intermediate, which can undergo an undesired 1,3-rearrangement to form an unreactive N-acylurea 3.

DMAP circumvents this dead-end by rapidly attacking the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium ion. This intermediate is vastly more reactive toward nucleophilic attack by the alcohol, facilitating rapid ester formation and regenerating the DMAP catalyst 4.

Fig 1. Catalytic cycle of DMAP in Steglich esterification, highlighting key intermediates.

Experimental Methodologies

To empirically validate the mechanistic differences between these two heterocycles, the following self-validating protocols are employed in modern synthetic laboratories.

Protocol A: DMAP-Catalyzed Steglich Esterification of Sterically Hindered Alcohols

Objective: Synthesize a tert-butyl ester using DMAP to overcome steric hindrance and prevent N-acylurea formation.

-

Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane (DCM).

-

Causality: DCM is a non-polar, aprotic solvent that prevents the hydrolysis of the highly reactive O-acylisourea intermediate.

-

-

Catalyst Introduction: Add DMAP (0.1 eq) to the reaction mixture and cool to 0 °C.

-

Causality: A catalytic amount of DMAP is sufficient as it is continuously regenerated. Cooling minimizes exothermic side reactions and stabilizes the upcoming intermediates.

-

-

Activation: Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in DCM dropwise.

-

Causality: DCC acts as the dehydrating coupling agent, activating the carboxylic acid.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Causality: DMAP outcompetes the alcohol to attack the O-acylisourea, forming the N-acylpyridinium intermediate, which is subsequently cleaved by the bulky tert-butanol.

-

-

Isolation: Filter the precipitated dicyclohexylurea (DHU) byproduct and concentrate the filtrate in vacuo.

-

Causality: DHU is highly insoluble in DCM, driving the reaction forward thermodynamically and allowing for facile preliminary purification.

-

Protocol B: Comparative Nucleophilicity Assessment via Kinetic Profiling

Objective: Quantify the nucleophilic attack rates of DMAP versus 2-Dimethylaminopyrimidine.

-

Solution Preparation: Prepare equimolar solutions of DMAP and 2-Dimethylaminopyrimidine (0.1 M) in anhydrous acetonitrile.

-

Electrophile Introduction: Inject acetic anhydride (0.5 M) into the solutions under pseudo-first-order conditions.

-

Spectroscopic Monitoring: Monitor the formation of the N-acyl intermediate using stopped-flow UV-Vis spectroscopy.

-

Causality: The disruption of the resonance between the dimethylamino group and the aromatic ring upon acylation causes a distinct hypsochromic shift in the UV spectrum, allowing real-time kinetic tracking.

-

-

Data Analysis: Calculate the observed rate constants ( kobs ).

-

Causality: The extra electronegative nitrogen in the pyrimidine ring of 2-Dimethylaminopyrimidine withdraws electron density, drastically reducing its kobs compared to the hyper-nucleophilic DMAP.

-

Implications in Drug Design & Medicinal Chemistry

While DMAP is an indispensable reagent, its high basicity and potential for toxicity limit its utility as a structural motif in active pharmaceutical ingredients (APIs). Highly basic pyridines often suffer from poor oral bioavailability, rapid metabolic clearance, and off-target hERG channel inhibition 5.

Conversely, 2-Dimethylaminopyrimidine is frequently deployed as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The addition of the second nitrogen atom lowers the pKa into a more drug-like range (pKa ~3.3), enhancing membrane permeability and reducing non-specific protein binding. Furthermore, the pyrimidine nitrogens serve as excellent hydrogen bond acceptors, allowing for highly specific interactions with the hinge region of target kinases without the liability of excessive basicity.

References

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Showing Compound Card for 2-Dimethylaminopyrimidine Source: Cannabis Database URL

- Title: Steglich Esterification Source: Organic Chemistry Portal URL

- Title: 4-Dimethylaminopyridine Source: Wikipedia URL

- Source: Journal of the American Chemical Society (ACS Publications)

Sources

An In-depth Technical Guide to 2-Dimethylaminopyrimidine Derivatives and Analogues for Drug Discovery Professionals

Abstract

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of approved therapeutic agents.[1] Among its myriad derivatives, the 2-dimethylaminopyrimidine moiety has emerged as a particularly privileged scaffold. Its unique electronic properties and capacity for forming critical hydrogen bonds have established it as a cornerstone in the design of targeted therapies, most notably kinase inhibitors for oncology.[2] However, the therapeutic potential of this structural class extends far beyond cancer, with growing evidence of its utility in developing novel antimicrobial, anti-inflammatory, and neuroprotective agents.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, and diverse therapeutic applications of 2-dimethylaminopyrimidine derivatives. We will explore detailed, field-proven experimental protocols, analyze structure-activity relationships (SAR), and present key quantitative data to empower the rational design of next-generation therapeutics based on this versatile core.

The 2-Dimethylaminopyrimidine Scaffold: A Privileged Structure

The 2-dimethylaminopyrimidine core consists of a 1,3-diazine (pyrimidine) ring substituted at the C2 position with a dimethylamino group. This substitution is critical to its function in medicinal chemistry. The dimethylamino group is a strong electron-donating group, which modulates the electron density of the pyrimidine ring, influencing its reactivity and interaction with biological targets. Furthermore, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amino group can participate in additional interactions, making the scaffold an effective anchor for binding within enzyme active sites, particularly the ATP-binding pocket of kinases.[1]

Synthetic Strategies: Building the Core and Its Analogues

The construction and subsequent functionalization of the 2-dimethylaminopyrimidine scaffold are mature fields in synthetic organic chemistry. The methodologies are robust, scalable, and adaptable, allowing for the creation of large, diverse chemical libraries for screening and optimization.

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method for synthesizing the 2-dimethylaminopyrimidine core is through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an electron-deficient 2-halopyrimidine, typically 2-chloropyrimidine, with dimethylamine. The pyrimidine ring's electron-withdrawing nitrogen atoms activate the halide at the C2 position for nucleophilic attack.[4]

Protocol 2.1: Synthesis of 2-(Dimethylamino)pyrimidine

This protocol describes a standard, self-validating procedure for the synthesis of the core scaffold.

-

Materials:

-

2-Chloropyrimidine

-

Dimethylamine (40% solution in water or 2M in THF/Methanol)

-

Ethanol or an appropriate polar aprotic solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq) in ethanol.

-

Nucleophile Addition: Add an excess of dimethylamine solution (e.g., 2-3 eq) to the flask. The excess nucleophile also acts as the base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete upon the disappearance of the 2-chloropyrimidine starting material.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess dimethylamine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel if necessary.

-

Characterization: Confirm the identity and purity of the resulting 2-(dimethylamino)pyrimidine using 1H NMR, 13C NMR, and Mass Spectrometry.

-

-

Causality and Validation: The use of a polar solvent facilitates the reaction between the polar reactants. Heating provides the necessary activation energy. The aqueous work-up is a critical self-validating step; successful separation of the organic product from the water-soluble byproducts (dimethylammonium chloride) confirms the reaction's progression towards the desired, less polar product.

Functionalization via Palladium-Catalyzed Cross-Coupling

Once the core is synthesized, further diversification is commonly achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents at other positions on the pyrimidine ring (typically C4 or C6), which is crucial for modulating potency, selectivity, and pharmacokinetic properties.[5]

Protocol 2.2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a rapid and efficient method for C-C bond formation on a di-substituted pyrimidine core.

-

Materials:

-

4-Chloro-2-(dimethylamino)pyrimidine (or other halogenated derivative) (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

-

Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 2:1 v/v)

-

Microwave reactor vial with stir bar

-

-

Procedure:

-

Reagent Addition: To a microwave reactor vial, add the halogenated pyrimidine, arylboronic acid, base, and palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture. Degassing is crucial to prevent oxidation and deactivation of the palladium catalyst.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[5]

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

-

Causality and Validation: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent mixture, reducing reaction times from hours to minutes compared to conventional heating.[5] The catalytic cycle of the Suzuki reaction is self-validating; the consumption of starting materials and the formation of the new C-C coupled product, observable by LC-MS, confirms that all steps of the cycle (oxidative addition, transmetalation, reductive elimination) are proceeding correctly.

// Nodes Start [label="2,4-Dichloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="S_NAr with\nDimethylamine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Chloro-2-(dimethylamino)pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Suzuki Coupling\n(Arylboronic Acid, Pd catalyst)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Functionalized Derivative", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1 [arrowhead=vee, color="#5F6368"]; Step1 -> Intermediate [arrowhead=vee, color="#5F6368"]; Intermediate -> Step2 [arrowhead=vee, color="#5F6368"]; Step2 -> Final [arrowhead=vee, color="#5F6368"]; }

Caption: Bafetinib inhibits BCR-ABL and Lyn, blocking pro-survival signaling in CML cells.

Antimicrobial Activity

Emerging research has highlighted the potential of pyrimidine derivatives as a new class of antimicrobial agents, active against both Gram-positive and Gram-negative bacteria. [3] Mechanism of Action: Unlike kinase inhibitors, the antimicrobial action of pyrimidines often involves targeting essential bacterial enzymes that are absent or significantly different in humans. Key targets include:

-

Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of nucleic acids. Pyrimidine derivatives can mimic the natural substrate, inhibiting the folate pathway and halting bacterial growth. [6]* Filamenting temperature-sensitive mutant Z (FtsZ): This protein is a bacterial homolog of tubulin and is essential for cell division. Certain thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and its GTPase activity, leading to filamentation and eventual cell death. [7]* Thymidine Synthesis: Some pyrimidine analogues act as prodrugs that, once inside the bacterial cell, are metabolized into forms that inhibit thymidine synthesis, leading to "thymineless death." [8] Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound Class Organism MIC (µg/mL) Proposed Target Reference Thiophenyl-pyrimidine (F20) S. aureus (MRSA) 2 FtsZ [7] Thiophenyl-pyrimidine (F20) Vancomycin-Resistant Enterococci 2 FtsZ [7] 2-Aminopyrimidine deriv. S. aureus 39 - [9] | 2-Aminopyrimidine deriv. | B. subtilis | 39 | - | [9]|

Anti-Inflammatory and Neuroprotective Roles

The 2-aminopyrimidine scaffold is also being explored for other therapeutic indications, demonstrating its wide-ranging biological potential.

-

Anti-Inflammatory Activity: Chronic inflammation is linked to numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for producing prostaglandins. [10]Several studies have shown that pyrimidine derivatives can act as selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects. [10][11]

-

Neurodegenerative Diseases: There is growing interest in pyrimidine derivatives for the treatment of neurodegenerative disorders like Alzheimer's disease. The mechanisms are often multi-targeted and can include the inhibition of enzymes like γ-secretase to reduce the production of amyloid-β peptide, or the inhibition of kinases like MAP-activated protein kinase 2 (MK2) which are implicated in neuroinflammation and neurodegeneration. [12]

Essential Biological Assays: Protocols and Insights

Validating the biological activity of newly synthesized derivatives is a critical step. The following are standardized, high-throughput protocols for primary screening.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced in the kinase reaction. It is a robust, luminescent-based assay suitable for IC₅₀ determination.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

-

Procedure (384-well format):

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well plate. Include DMSO-only wells as a 100% activity control.

-

Kinase Reaction: Add the kinase, its specific substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the unused ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.

-

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [13]The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure (96-well format):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment compared to untreated control cells and determine the IC₅₀ value. [14]

-

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation.

-

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Pharmacokinetic Considerations (ADME)

A compound's efficacy is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. [15]Early assessment of ADME is crucial for selecting candidates with favorable drug-like properties. [16] Table 3: Key ADME Parameters and In Vitro Assays

| Parameter | Description | Standard In Vitro Assay | Reference |

|---|---|---|---|

| Solubility | Determines dissolution rate and absorption. | Kinetic or Thermodynamic Solubility Assays | [16] |

| Permeability | Ability to cross the intestinal wall for oral absorption. | Caco-2 Cell Permeability Assay | [16][17] |

| Metabolic Stability | Susceptibility to enzymatic breakdown, primarily by liver enzymes. | Human Liver Microsome Stability Assay | [16] |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | Equilibrium Dialysis | [16]|

Pyrimidine analogues are generally considered prodrugs that require intracellular activation, often through phosphorylation, to exert their effects. [18]Therefore, understanding their intracellular pharmacokinetics is a critical, though complex, aspect of their development. [11][18]

Future Perspectives

The 2-dimethylaminopyrimidine scaffold continues to be a fertile ground for drug discovery. While its role in oncology is well-established, the expansion into infectious diseases, inflammation, and neurodegeneration represents a significant growth area. Future research will likely focus on:

-

Scaffold Hopping and Bioisosteric Replacement: Creating novel analogues to improve selectivity and overcome resistance mechanisms.

-

Targeting Novel Kinases and Enzymes: Expanding the application of the scaffold to new biological targets implicated in various diseases.

-

Multi-Targeted Ligands: Designing single molecules that can modulate multiple nodes in a disease pathway, potentially offering superior efficacy.

-

Improving ADME Properties: Applying computational and synthetic strategies early in the discovery process to optimize the pharmacokinetic profiles of lead compounds.

By leveraging the robust synthetic accessibility and proven biological relevance of the 2-dimethylaminopyrimidine core, researchers are well-positioned to develop the next generation of targeted therapies for a wide spectrum of human diseases.

References

- Benchchem. (n.d.). Bafetinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide.

- Benchchem. (n.d.). A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials.

- Kim, H. S., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases.

- (n.d.). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ResearchGate.

- Chen, Y., et al. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate.

- (2024, July 19). Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and. Biointerface Research in Applied Chemistry.

- (2011, December 5). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI.

- Benchchem. (n.d.). Benchmarking ADME Properties of Novel Aminopyrimidine Derivatives: A Comparative Guide.

- (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

- (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC.

- (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.. ResearchGate.

- (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC.

- (n.d.). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. PMC.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.

- (2019, March 20). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. PMC.

- (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate.

- (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

- (n.d.). 2-chloropyrimidine patented technology retrieval search results - Eureka. Patsnap.

- (2019, January 19). nucleophilic aromatic substitutions. YouTube.

- (n.d.). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC.

- (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PMC.

- (2024, October 3). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate.

- (2023, August 3). Drugging the “Undruggables”: Small Molecules for neurodegenerative disease.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC.

- (n.d.). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate.

- (2024, September 15). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed.

- Google Patents. (n.d.). US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease.

- (2022, January 24). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. PubMed.

- (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.

- (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI.

- (2019, April 15). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed.

- (2016, July 15). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PubMed.

- Benchchem. (n.d.). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pyrimidine nucleoside: inspiration for novel antimicrobial agent [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 12. zenodo.org [zenodo.org]

- 13. researchgate.net [researchgate.net]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Strategic Research Applications of 2-Dimethylaminopyrimidine in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-Dimethylaminopyrimidine (and its functionalized derivatives) has emerged as a highly versatile scaffold. Its unique electronic distribution and steric profile make it an ideal precursor for synthesizing ATP-competitive kinase inhibitors and novel metabolic blockers targeting tumor microenvironments. This whitepaper elucidates the causality behind its experimental utility, providing field-proven protocols and mechanistic insights into its role in modern drug discovery.

Physicochemical Profiling & Derivative Applications

Before deploying 2-dimethylaminopyrimidine in complex syntheses, it is critical to understand its baseline physicochemical properties. The dimethylamino group serves a dual purpose: it enhances the lipophilicity of the pyrimidine ring (improving membrane permeability) and modulates the electron density, which is crucial for hydrogen bonding in biological target sites.

Quantitative Data Presentation

The following table summarizes the key derivatives of 2-dimethylaminopyrimidine, their physical properties, and their primary research applications.

| Compound Derivative | CAS Number | Molecular Weight | LogP (Octanol/Water) | Primary Research Application |

| 2-Dimethylaminopyrimidine | 5621-02-3 | 123.16 g/mol | 0.543[1] | Base scaffold / Fragment-based drug discovery |

| 2-Dimethylaminopyrimidine-5-boronic acid pinacol ester | 1032759-30-0 | 249.12 g/mol | N/A | Suzuki-Miyaura cross-coupling for biaryl synthesis[] |

| 5-Bromo-2-dimethylaminopyrimidine | N/A | 202.05 g/mol | N/A | Precursor for LAT1 transporter inhibitors[3] |

| 6-Amino-4-chloro-5-cyano-2-dimethylaminopyrimidine | N/A | 197.63 g/mol | N/A | Synthesis of pyrazolo[3,4-d]pyrimidines[4] |

Section 1: Kinase Inhibition via ATP-Mimetic Scaffolds

The Mechanistic Rationale